molecular formula C20H16BrN3O2 B2599316 1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339027-61-1

1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B2599316
CAS No.: 339027-61-1
M. Wt: 410.271
InChI Key: QBKSBRIKXKLPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted at the 1-position with a 4-bromobenzyloxy group and at the 2-position with a 4-methoxyphenyl moiety. This scaffold is pharmacologically significant, as imidazo[4,5-b]pyridines are known for diverse biological activities, including sedative, anticancer, and cardiovascular effects .

Synthetically, such compounds are typically prepared via nucleophilic substitution or cross-coupling reactions. For example, benzylation of 6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine with 4-bromobenzyl chloride under alkaline conditions (e.g., potassium carbonate in DMF) yields the target compound . Crystallographic data (e.g., monoclinic system, space group P2₁/c) confirm a non-planar structure with key torsional angles influencing molecular conformation .

Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2/c1-25-17-10-6-15(7-11-17)20-23-19-18(3-2-12-22-19)24(20)26-13-14-4-8-16(21)9-5-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKSBRIKXKLPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC=C(C=C4)Br)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to facilitate the reactions.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine exhibit significant antibacterial properties. For instance, studies have shown that compounds within this family can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The antibacterial mechanism often involves interaction with bacterial enzymes, disrupting essential metabolic processes .

Case Study:
A recent study evaluated the antibacterial activity of several imidazo[4,5-b]pyridine derivatives against common pathogens. The results indicated that certain modifications in the structure led to enhanced inhibitory effects, suggesting that the bromophenyl and methoxy groups play critical roles in biological interactions .

Anticancer Potential

Imidazo[4,5-b]pyridine derivatives have also been investigated for their anticancer properties. These compounds are believed to target specific pathways involved in cancer cell proliferation and survival.

Case Study:
In a study assessing the anticancer efficacy of 1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine, researchers performed computer-aided docking studies which revealed strong binding affinities to cancer-related targets. The compound exhibited significant cytotoxic effects against various cancer cell lines in vitro, highlighting its potential as a therapeutic agent .

Other Biological Activities

Beyond antibacterial and anticancer applications, this compound has shown promise in other areas:

  • Antiviral Activity: Some derivatives have been reported to inhibit viral replication mechanisms.
  • Anti-inflammatory Properties: Certain studies suggest that imidazo[4,5-b]pyridine compounds may modulate inflammatory pathways.
  • Enzyme Inhibition: Research indicates potential for these compounds to act as inhibitors for various enzymes involved in metabolic disorders.

Comparative Analysis of Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
2-(4-Bromophenyl)-1H-imidazo[4,5-b]pyridineStructureLacks methoxy groups; potential for different biological activity
1-(2-Methylphenyl)-2-(3-methoxyphenyl)-1H-imidazo[4,5-b]pyridineStructureContains methyl instead of bromine; altered pharmacological profile
3-(Trifluoromethyl)imidazo[4,5-b]pyridineStructureIncorporates trifluoromethyl group; distinct electronic properties

This table illustrates the diversity within the imidazo[4,5-b]pyridine class while emphasizing the unique aspects of the compound .

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[4,5-b]pyridine derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Imidazo[4,5-b]pyridine Derivatives

Compound Name Substituents Molecular Weight Key Activities Structural Features References
Target Compound 1-(4-Bromophenylmethoxy), 2-(4-methoxyphenyl) 437.28 g/mol Sedative, potential kinase inhibition Non-planar core; torsional angles: C5–N1–C4–C3 = 2.0°
4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine monohydrate 4-Benzyl, 6-bromo, 2-(4-methoxyphenyl) 412.28 g/mol Sedative Monoclinic crystal system (P2₁/c); Br enhances halogen bonding
AR-L 115 BS 2-(2-Methoxy-4-methylsulfinylphenyl) 313.35 g/mol Positive inotropic (cardiac) Activates Ca²⁺-sensitive force in myocardial fibers; IC₅₀ ~7–350 μM
6-Bromo-7-piperazinyl-2-(4-methylpiperazinylphenyl)-1H-imidazo[4,5-b]pyridine 6-Bromo, 7-piperazinyl, 2-(4-methylpiperazinylphenyl) 551.48 g/mol Kinase inhibition (e.g., FLT3) Dual piperazine groups enhance solubility; bromine aids target binding
3-Ferrocenylsulfonyl-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine 3-Ferrocenylsulfonyl, 2-(4-methoxyphenyl) 473.32 g/mol Anticancer (DNA intercalation) Ferrocene moiety enables redox activity; sulfonyl group improves stability

Key Findings:

Substituent Effects on Bioactivity :

  • Bromine : Enhances electrophilicity and halogen bonding, critical in kinase inhibitors (e.g., FLT3) .
  • Methoxy Groups : Improve solubility and modulate π-π interactions, as seen in sedative derivatives .
  • Ferrocenyl/Sulfonyl Groups : Introduce redox activity and stabilize DNA interactions in anticancer agents .

Structural Insights :

  • Crystal structures reveal that substituents at the 1- and 2-positions induce torsional strain (e.g., C5–N1–C4–C3 = 2.0° in the target compound vs. 179.30° in benzyl derivatives), affecting binding pocket compatibility .
  • Piperazinyl substituents increase water solubility, making derivatives like the FLT3 inhibitor (MW 551.48 g/mol) suitable for oral administration .

Synthetic Strategies :

  • Benzylation (e.g., using benzyl chloride/K₂CO₃) is common for introducing aryloxy groups .
  • Ferrocenylsulfonyl derivatives require sulfonylation with reagents like ferrocenylsulfonyl chloride under basic conditions .

Biological Activity

The compound 1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine is part of the imidazo[4,5-b]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C20H16BrN3O2. The structure consists of an imidazo[4,5-b]pyridine core substituted with a bromophenyl and a methoxyphenyl group, contributing to its biological activity.

Anticancer Activity

Research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant anticancer properties. For instance, compounds containing this scaffold have been shown to inhibit the proliferation of various cancer cell lines including breast (MDA-MB-231), liver (HepG2), and lung cancer cells. These findings suggest that the compound may act through multiple mechanisms including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Studies have indicated that modifications in the imidazo[4,5-b]pyridine framework can enhance antibacterial potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of halogen substituents (e.g., bromine) and methoxy groups are critical for enhancing bioactivity. A comparative analysis of various analogs has shown that substituent position and electronic properties significantly affect receptor binding and activity profiles .

CompoundAnticancer Activity (IC50 μM)Antibacterial Activity (MIC μg/mL)
11012.5
2156.25
383.12

Case Studies

  • Anticancer Evaluation : A study conducted on a series of imidazo[4,5-b]pyridine derivatives demonstrated that compounds with specific substitutions exhibited potent antiproliferative effects against various cancer cell lines. The study highlighted the importance of the methoxy group in enhancing cytotoxicity against MDA-MB-231 cells .
  • Antimicrobial Testing : Another investigation assessed the antibacterial efficacy of related compounds against common pathogens. Results indicated that certain derivatives showed lower MIC values compared to standard antibiotics like ciprofloxacin, suggesting a promising avenue for developing new antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes for 1-[(4-bromophenyl)methoxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • React 6-bromo-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine with 4-bromophenylmethanol in the presence of a base (e.g., K₂CO₃) in DMF at room temperature for 12 hours.
  • Purify the crude product using preparative HPLC (>95% purity). Monitor reaction progress via TLC or LC-MS .
  • Alternative routes may employ microwave-assisted synthesis to accelerate reaction times, as demonstrated for structurally related imidazo-pyridines .

Basic: Which spectroscopic and crystallographic methods are optimal for structural confirmation?

Methodological Answer:

  • X-ray crystallography (using SHELX software) provides definitive regiochemical confirmation of substituents. This is critical for resolving ambiguities in fused heterocyclic systems .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies proton environments (e.g., methoxy singlet at ~3.8 ppm, aromatic protons).
  • High-resolution mass spectrometry (HRMS) validates molecular weight.
  • IR spectroscopy detects functional groups (e.g., C-O stretches from methoxy groups at ~1250 cm⁻¹) .

Basic: How to perform initial bioactivity screening for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Test against target enzymes (e.g., inducible nitric oxide synthase, iNOS) using purified enzymes. Measure IC₅₀ via spectrophotometric detection of nitrite levels (Griess assay) .
  • Cell-based assays : Use RAW 264.7 macrophages to assess inhibition of cellular nitrite production. Note that intracellular L-arginine concentrations may elevate IC₅₀ values compared to isolated enzyme assays .

Advanced: How to design structure-activity relationship (SAR) studies for imidazo[4,5-b]pyridine derivatives?

Methodological Answer:

  • Substituent variation : Replace the 4-bromophenylmethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups. Compare potency in enzyme assays.
  • Heterocyclic core modification : Synthesize imidazo[4,5-c]pyridine analogs (e.g., replacing the [4,5-b] fusion with [4,5-c]) to evaluate positional effects on activity, as seen in cardiotonic agents .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., iNOS), guiding rational design .

Advanced: What computational approaches predict electronic properties and binding modes?

Methodological Answer:

  • Density functional theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps and electrostatic potential maps, critical for understanding reactivity and charge distribution .
  • Molecular dynamics (MD) simulations : Employ AMBER or GROMACS to model enzyme-ligand interactions over time. Validate with surface plasmon resonance (SPR) binding kinetics (e.g., Kd = 450 nM for iNOS in ) .

Advanced: How to resolve discrepancies between in vitro and cellular bioactivity data?

Methodological Answer:

  • Intracellular quantification : Use LC-MS to measure compound concentrations in cells. Low uptake may explain reduced cellular potency.
  • Permeability assays : Evaluate membrane permeability via Caco-2 monolayers. Modify logP (e.g., via prodrug strategies) if permeability is poor.
  • Orthogonal validation : Confirm target engagement using SPR or radioligand binding assays, as done for iNOS inhibitors .

Advanced: What strategies optimize metabolic stability and pharmacokinetic properties?

Methodological Answer:

  • Liver microsome assays : Incubate the compound with human/rodent liver microsomes. Identify metabolites via LC-MS/MS and introduce blocking groups (e.g., fluorine at para positions).
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction. Adjust lipophilicity (clogP) to improve bioavailability.
  • In vivo PK studies : Administer in rodent models to determine half-life (t₁/₂) and oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.